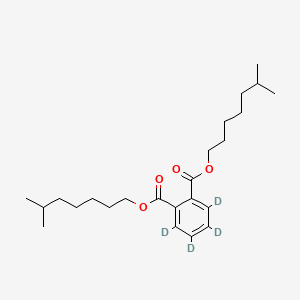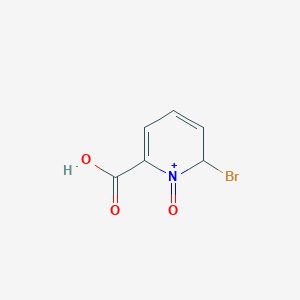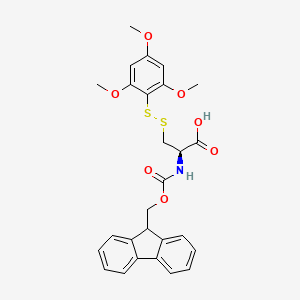
Ethyl 3-ethyladamantane-1-carboxylate
Overview
Description
Ethyl 3-ethyladamantane-1-carboxylate is a synthetic organic compound belonging to the adamantane family It is characterized by its rigid, cage-like structure, which imparts unique chemical properties
Mechanism of Action
Target of Action
Ethyl 3-ethyladamantane-1-carboxylate primarily targets viruses, including herpes simplex virus, vaccinia viruses, and adenovirus . These viruses are responsible for a variety of diseases in humans, ranging from skin infections to severe systemic diseases.
Mode of Action
It has been found to have high antiviral activity against the aforementioned viruses . This suggests that the compound may interact with viral proteins or enzymes, inhibiting their function and thus preventing the virus from replicating within host cells.
Biochemical Pathways
By inhibiting viral replication, it prevents the spread of the virus within the host organism, thereby mitigating the effects of the viral infection .
Pharmacokinetics
Given its potent antiviral activity, it is likely that the compound is able to reach its viral targets in sufficient concentrations to exert its effects .
Result of Action
The primary result of the action of this compound is the inhibition of viral replication. This leads to a decrease in the viral load within the host organism, which can alleviate the symptoms of the viral infection and potentially lead to the elimination of the virus from the host .
Biochemical Analysis
Biochemical Properties
Ethyl 3-ethyladamantane-1-carboxylate plays a significant role in biochemical reactions, particularly in antiviral activities. It interacts with various enzymes and proteins, including viral polymerases and proteases, inhibiting their function and thereby preventing viral replication. The compound’s interaction with these biomolecules is primarily through binding to active sites, leading to enzyme inhibition. Additionally, this compound has been shown to interact with cellular receptors, modulating immune responses and enhancing antiviral defense mechanisms .
Cellular Effects
This compound exerts several effects on different cell types and cellular processes. It influences cell function by modulating cell signaling pathways, such as the MAPK and PI3K/Akt pathways, which are crucial for cell survival and proliferation. The compound also affects gene expression by altering the transcriptional activity of various genes involved in immune responses and antiviral defense. Furthermore, this compound impacts cellular metabolism by inhibiting key metabolic enzymes, leading to reduced energy production and altered metabolic flux .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. The compound binds to viral polymerases and proteases, inhibiting their activity and preventing viral replication. It also interacts with cellular receptors, modulating immune responses and enhancing antiviral defense mechanisms. Additionally, this compound can inhibit or activate specific enzymes, leading to changes in gene expression and cellular metabolism .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits good stability under standard laboratory conditions, with minimal degradation over extended periods. Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged inhibition of viral replication and modulation of immune responses. The compound’s efficacy may decrease over time due to potential resistance development in viral populations .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits potent antiviral activity with minimal toxicity. At higher doses, this compound can cause adverse effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where the compound’s efficacy plateaus beyond a certain dosage, indicating a limit to its therapeutic potential .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily related to its antiviral activity. The compound is metabolized by liver enzymes, including cytochrome P450 isoforms, leading to the formation of active metabolites. These metabolites further interact with viral enzymes and cellular receptors, enhancing the compound’s antiviral effects. Additionally, this compound can affect metabolic flux by inhibiting key metabolic enzymes, leading to altered metabolite levels and reduced energy production .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. The compound interacts with transporters and binding proteins, facilitating its uptake and accumulation in target cells. Once inside the cells, this compound localizes to specific cellular compartments, including the cytoplasm and nucleus, where it exerts its antiviral effects. The compound’s distribution is influenced by its chemical properties, such as lipophilicity and molecular size .
Subcellular Localization
This compound exhibits specific subcellular localization patterns, which are crucial for its activity and function. The compound is primarily localized in the cytoplasm and nucleus, where it interacts with viral enzymes and cellular receptors. Targeting signals and post-translational modifications, such as phosphorylation and ubiquitination, play a role in directing this compound to these compartments. The compound’s subcellular localization is essential for its antiviral activity and modulation of immune responses .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 3-ethyladamantane-1-carboxylate typically involves the following steps:
Adamantane Derivation: The process begins with adamantane, a tricyclic hydrocarbon.
Functionalization: Adamantane undergoes functionalization to introduce the carboxylate group. This can be achieved through various methods, such as halogenation followed by carboxylation.
Esterification: The carboxylate group is then converted to its ethyl ester form through esterification, using ethanol in the presence of an acid catalyst.
Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using similar synthetic routes. The process involves optimizing reaction conditions to achieve high yield and purity. Continuous flow reactors and advanced purification techniques are often employed to enhance efficiency and reduce waste.
Chemical Reactions Analysis
Types of Reactions: Ethyl 3-ethyladamantane-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The adamantane core can be oxidized to form different oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups attached to the adamantane core.
Substitution: Substitution reactions can introduce different substituents onto the adamantane ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are used.
Substitution: Various nucleophiles and electrophiles are employed, depending on the desired substitution.
Major Products Formed:
Oxidation Products: Adamantane derivatives with increased oxygen content.
Reduction Products: Derivatives with reduced functional groups.
Substitution Products: Adamantane derivatives with different substituents.
Scientific Research Applications
Ethyl 3-ethyladamantane-1-carboxylate has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex organic molecules.
Biology: Its rigid structure makes it useful in studying molecular interactions and biological processes.
Industry: Used in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Ethyl 3-ethyladamantane-1-carboxylate is compared with other similar compounds, such as:
Adamantane: The parent compound with a simpler structure.
Ethyl 1-adamantylacetate: A related ester with a different substitution pattern.
3-ethyladamantane-1-carboxylic acid: The carboxylic acid form without the ethyl ester group.
Uniqueness: this compound stands out due to its specific substitution pattern and the presence of the ethyl ester group, which can influence its reactivity and biological activity.
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
Properties
IUPAC Name |
ethyl 3-ethyladamantane-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24O2/c1-3-14-6-11-5-12(7-14)9-15(8-11,10-14)13(16)17-4-2/h11-12H,3-10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHPCMWMDJGVVNI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC12CC3CC(C1)CC(C3)(C2)C(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2227107-25-5 | |
| Record name | ||
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2227107-25-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


amine](/img/structure/B1449445.png)

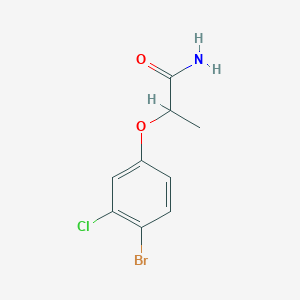
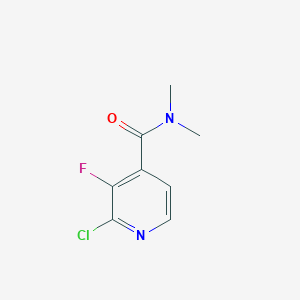
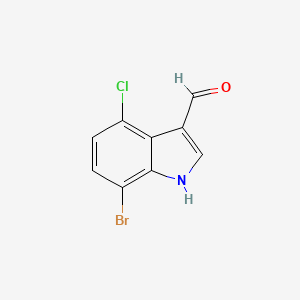
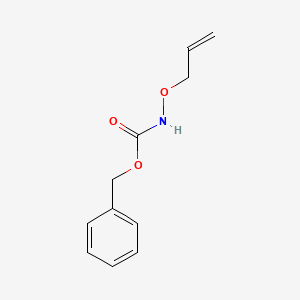
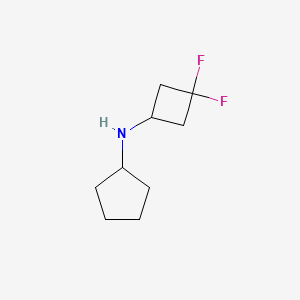
![(4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridin-3-yl)methanamine dihydrochloride](/img/structure/B1449461.png)

![2-[(tert-Butoxy)carbonyl]-2,8-diazaspiro[4.5]decane-3-carboxylic acid](/img/structure/B1449463.png)
